molecular formula C16H15N3 B13305305 2-(1-Benzyl-1H-pyrazol-4-YL)aniline

2-(1-Benzyl-1H-pyrazol-4-YL)aniline

Cat. No.: B13305305
M. Wt: 249.31 g/mol
InChI Key: UNNKNFXTBJIWPM-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-YL)aniline is a heterocyclic compound that contains both a pyrazole and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and aniline groups allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline typically involves the condensation of pyrazole-4-carbaldehyde with aniline derivatives. One common method includes the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method allows for the efficient formation of the desired product with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-YL)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other electrophiles onto the benzene ring.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. Additionally, the aniline group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-4-yl)aniline
  • 2-(1-Benzyl-1H-imidazol-4-yl)aniline
  • 2-(1-Benzyl-1H-triazol-4-yl)aniline

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-YL)aniline is unique due to the presence of both the benzyl and pyrazole groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)aniline

InChI

InChI=1S/C16H15N3/c17-16-9-5-4-8-15(16)14-10-18-19(12-14)11-13-6-2-1-3-7-13/h1-10,12H,11,17H2

InChI Key

UNNKNFXTBJIWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=CC=C3N

Origin of Product

United States

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